molecular formula C12H16ClNO2 B14263837 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride CAS No. 188990-17-2

1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride

Cat. No.: B14263837
CAS No.: 188990-17-2
M. Wt: 241.71 g/mol
InChI Key: WTRLVCRTGGOVTD-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of benzazocines. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its benzazocine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with commercially available 2-iodobenzyl alcohol, which undergoes a series of reactions including Heck cyclization to form the benzazocine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride is unique due to its specific hexahydro structure and carboxylic acid functionality, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for certain applications .

Properties

CAS No.

188990-17-2

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

1,2,3,4,5,6-hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10-5-2-1-4-9(10)6-3-7-13-11;/h1-2,4-5,11,13H,3,6-8H2,(H,14,15);1H

InChI Key

WTRLVCRTGGOVTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC(NC1)C(=O)O.Cl

Origin of Product

United States

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